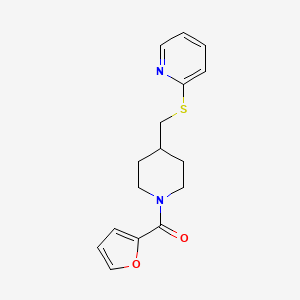

Furan-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c19-16(14-4-3-11-20-14)18-9-6-13(7-10-18)12-21-15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFWJOJECKTPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Furan-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 326.5 g/mol. The compound features a furan ring, a piperidine moiety, and a pyridine-thioether group, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.5 g/mol |

| CAS Number | 1421498-79-4 |

Antiproliferative Effects

Recent studies have indicated that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown reduced IC50 values against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, indicating enhanced efficacy in inhibiting cell growth .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.058 |

| Compound B | A549 | 0.035 |

| Compound C | MDA-MB-231 | 0.021 |

Antimicrobial Activity

Furan derivatives have also been evaluated for their antimicrobial properties. In vitro studies revealed that similar compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . These findings suggest that the thioether linkage in the structure may enhance the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity

| Compound | Microbial Strain | MIC (mg/mL) |

|---|---|---|

| Furan Derivative | S. aureus | 0.0039 |

| Furan Derivative | E. coli | 0.025 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication processes in cancer cells.

- Interaction with Cell Membranes : The thioether group may facilitate better penetration into bacterial membranes, enhancing antimicrobial efficacy.

Case Studies

- Anticancer Activity : A study published in MDPI demonstrated that pyridine derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Research highlighted the effectiveness of related compounds against multidrug-resistant strains, showcasing their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares its piperidine-thioether-pyridine core with several analogs, differing primarily in the aryl/heteroaryl group attached to the methanone. Key structural analogs include:

Physicochemical and Functional Differences

- Electron-Donating vs. In contrast, the 2-chlorophenyl substituent in introduces an electron-withdrawing effect, which could alter binding kinetics .

- Lipophilicity : The thioether (S-CH2) linkage in the target compound and analogs increases lipophilicity compared to sulfonyl-containing derivatives (e.g., ), which are more polar and less membrane-permeable .

Q & A

Q. What synthetic methodologies are reported for Furan-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and related analogs?

The compound can be synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example, a related compound, 4-(4-aminophenyl)piperazin-1-ylmethanone, was prepared by reacting 4-nitrobenzoyl chloride with 1-(2-furoyl)piperazine in acetonitrile with K₂CO₃ at 70°C, followed by SnCl₂-mediated nitro reduction . Key parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), base (K₂CO₃ for deprotonation), and temperature control (70°C for optimal reaction rates).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.6% purity reported for related compounds) and spectroscopic techniques such as ¹H NMR and HRMS are critical. For instance, HRMS (e.g., [M]+ 431.1873) and IR spectroscopy (e.g., C=O stretch at 1663 cm⁻¹) confirm functional groups and molecular weight . Mass spectrometry also helps identify impurities, such as unreacted intermediates or byproducts.

Q. What crystallographic tools are recommended for resolving its 3D structure?

The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. These programs handle high-resolution data and twinned crystals, enabling precise determination of bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity for target-specific applications?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed to predict binding affinities. For SARS-CoV-2 protease inhibitors, ligands like (5-bromopyridin-3-yl){4-[(R)-(4-chlorophenyl)phenylmethyl]piperazin-1-yl}methanone were screened using PubChem data and validated via MD to assess stability in binding pockets . Parameters include ligand flexibility, solvation effects, and free energy calculations (MM-PBSA/GBSA).

Q. What strategies address discrepancies in reported bioactivity data across studies?

Contradictions may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. For example, impurities in 4-(4-aminophenyl)piperazin-1-ylmethanone could affect antimicrobial activity. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure ≥98% purity via HPLC .

Q. How can reaction yields be improved for large-scale synthesis?

Optimize catalysts (e.g., HBTU for amide coupling) and solvent systems (e.g., DMF for solubility). For a related imidazo[1,2-b]pyridazine derivative, stepwise synthesis with HBTU and i-Pr₂NEt achieved 85% yield. Microwave-assisted reactions may also reduce time and improve regioselectivity .

Q. What spectroscopic techniques resolve ambiguities in regiochemistry or stereochemistry?

NOESY NMR identifies spatial proximity of protons (e.g., confirming piperidine ring conformation). X-ray crystallography provides definitive stereochemical assignments, while IR spectroscopy verifies functional groups (e.g., S=O stretches at 1433 cm⁻¹ in sulfonamide derivatives) .

Methodological Notes

- Synthesis Troubleshooting : If nitro reduction stalls, consider alternative reducing agents (e.g., H₂/Pd-C instead of SnCl₂) .

- Crystallography : For twinned crystals, use SHELXL’s TWIN command with BASF parameter refinement .

- Computational Validation : Cross-check docking poses with experimental SAR data to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.